molecular formula C14H29NO2 B6644815 4-Methoxy-2-methyl-1-[(2,4,4-trimethylcyclopentyl)amino]butan-2-ol

4-Methoxy-2-methyl-1-[(2,4,4-trimethylcyclopentyl)amino]butan-2-ol

Cat. No.: B6644815
M. Wt: 243.39 g/mol
InChI Key: OEGOXLNMBRFVLC-UHFFFAOYSA-N
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Description

4-Methoxy-2-methyl-1-[(2,4,4-trimethylcyclopentyl)amino]butan-2-ol: is a complex organic compound characterized by its unique molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-2-methyl-1-[(2,4,4-trimethylcyclopentyl)amino]butan-2-ol typically involves multiple steps, starting with the formation of the cyclopentyl ring and subsequent functionalization. Key steps may include:

  • Formation of the Cyclopentyl Ring: : This can be achieved through cyclization reactions starting from appropriate precursors.

  • Introduction of Methyl Groups: : Methyl groups can be introduced using reagents like methyl iodide in the presence of a strong base.

  • Attachment of the Methoxy Group: : The methoxy group can be introduced using methanol in the presence of an acid catalyst.

  • Amination Reaction:

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems might be employed to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-2-methyl-1-[(2,4,4-trimethylcyclopentyl)amino]butan-2-ol: can undergo various chemical reactions, including:

  • Oxidation: : Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: : Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

  • Substitution: : Nucleophilic substitution reactions can be carried out using nucleophiles like halides or tosylates.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate (KMnO₄) in an acidic medium.

  • Reduction: : Lithium aluminum hydride (LiAlH₄) in ether.

  • Substitution: : Tosyl chloride (TsCl) in the presence of a base.

Major Products Formed

  • Oxidation: : Formation of carboxylic acids or ketones.

  • Reduction: : Formation of alcohols or amines.

  • Substitution: : Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Methoxy-2-methyl-1-[(2,4,4-trimethylcyclopentyl)amino]butan-2-ol:

  • Chemistry: : Used as an intermediate in organic synthesis.

  • Biology: : Studied for its biological activity and potential as a bioactive compound.

  • Medicine: : Investigated for its therapeutic properties and potential use in drug development.

  • Industry: : Employed in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism by which 4-Methoxy-2-methyl-1-[(2,4,4-trimethylcyclopentyl)amino]butan-2-ol exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. Further research is needed to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

4-Methoxy-2-methyl-1-[(2,4,4-trimethylcyclopentyl)amino]butan-2-ol: can be compared to other similar compounds, such as:

  • 4-Methoxy-2-methyl-1-(1-methylethyl)butan-2-ol

  • 2-Methoxy-4-methyl-1-(1-methylethyl)butan-2-ol

  • 1-Methyl-4-(1,2,2-trimethylcyclopentyl)benzene

Properties

IUPAC Name

4-methoxy-2-methyl-1-[(2,4,4-trimethylcyclopentyl)amino]butan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H29NO2/c1-11-8-13(2,3)9-12(11)15-10-14(4,16)6-7-17-5/h11-12,15-16H,6-10H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEGOXLNMBRFVLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CC1NCC(C)(CCOC)O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H29NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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